Mtpia-oxytocin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mtpia-oxytocin is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. Oxytocin is well-known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. The synthetic analog is designed to mimic or enhance the effects of natural oxytocin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Coupling: The amino acid is activated and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptide analogs like oxytocin analogs often involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxytocin analogs can undergo various chemical reactions, including:

Oxidation: Oxidation of thiol groups to form disulfide bonds.

Reduction: Reduction of disulfide bonds to thiol groups.

Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

Aplicaciones Científicas De Investigación

Psychiatric Disorders

Mtpia-oxytocin shows promise in treating various psychiatric disorders:

- Autism Spectrum Disorders (ASD) : Research indicates that oxytocin administration can improve social cognition and reduce anxiety in individuals with ASD. A randomized controlled trial demonstrated enhanced performance on social cognition tasks among participants receiving intranasal oxytocin compared to placebo .

- Anxiety and Depression : A case study involving patients undergoing psychotherapy revealed significant improvements in anxiety and depression symptoms for those receiving this compound alongside treatment. The patient receiving oxytocin exhibited reduced interpersonal distress compared to the placebo group .

- Schizophrenia : Studies suggest that oxytocin may improve social functioning and reduce negative symptoms in schizophrenia. For instance, a study found that patients treated with clozapine showed better outcomes when oxytocin was administered concurrently .

Neurological Applications

This compound's neuroprotective effects have been explored in conditions such as:

- Cognitive Decline : In mouse models of Alzheimer's disease, this compound administration was associated with delayed cognitive decline and reduced hippocampal atrophy, suggesting potential applications in dementia therapies .

- Stress-Induced Impairments : Studies have indicated that oxytocin can mitigate learning impairments caused by stress, likely through modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) .

Endocrine and Metabolic Effects

Emerging evidence suggests this compound may play a role in metabolic regulation:

- Weight Management : Research indicates that oxytocin administration can reduce body weight and improve metabolic profiles by regulating appetite and energy expenditure .

- Diabetes Management : Oxytocin has been linked to improved insulin sensitivity and glucose metabolism, indicating potential benefits for diabetes management .

Summary of Clinical Trials

| Study Type | Condition | Intervention | Outcome |

|---|---|---|---|

| RCT | ASD | Intranasal this compound | Improved social cognition scores |

| Case Study | Depression & Anxiety | This compound + Psychotherapy | Significant reduction in symptoms |

| RCT | Schizophrenia | Oxytocin + Clozapine | Enhanced treatment response |

Case Study on Autism Treatment

A randomized double-blind study involving adolescents with ASD showed that those receiving intranasal oxytocin demonstrated improved empathy scores on standardized tests compared to the placebo group .

Case Study on Psychotherapy Enhancement

In a clinical setting, a patient receiving this compound alongside psychotherapy reported substantial improvements in anxiety levels and interpersonal relationships over a month-long treatment period .

Mecanismo De Acción

The mechanism of action of oxytocin analogs involves binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), increased intracellular calcium levels, and the activation of protein kinase C (PKC). These pathways lead to various physiological effects, such as muscle contraction, social bonding, and stress reduction.

Comparación Con Compuestos Similares

Similar Compounds

Vasopressin: Another peptide hormone with similar structure and functions, but primarily involved in water retention and blood pressure regulation.

Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.

Carbetocin: A synthetic oxytocin analog used to prevent postpartum hemorrhage.

Uniqueness

Mtpia-oxytocin is unique due to its specific modifications, which may enhance its stability, receptor affinity, or biological activity compared to natural oxytocin and other analogs.

Propiedades

Número CAS |

130155-44-1 |

|---|---|

Fórmula molecular |

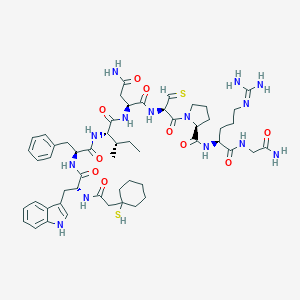

C54H76N14O10S2 |

Peso molecular |

1145.4 g/mol |

Nombre IUPAC |

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C54H76N14O10S2/c1-3-31(2)45(51(77)65-39(26-42(55)69)48(74)66-40(30-79)52(78)68-23-13-19-41(68)50(76)63-36(18-12-22-59-53(57)58)46(72)61-29-43(56)70)67-49(75)37(24-32-14-6-4-7-15-32)64-47(73)38(25-33-28-60-35-17-9-8-16-34(33)35)62-44(71)27-54(80)20-10-5-11-21-54/h4,6-9,14-17,28,30-31,36-41,45,60,80H,3,5,10-13,18-27,29H2,1-2H3,(H2,55,69)(H2,56,70)(H,61,72)(H,62,71)(H,63,76)(H,64,73)(H,65,77)(H,66,74)(H,67,75)(H4,57,58,59)/t31-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |

Clave InChI |

IBCDIRAZXBDEHP-PTIVSIIRSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |

Key on ui other cas no. |

130155-44-1 |

Secuencia |

XWFINXPRG |

Sinónimos |

eta-mercapto-beta,beta-cyclopentamethylenepropionic acid-2-tryptophyl-3-phenylalanyl-4-isoleucyl-8-arginine-oxytocin MTPIA-oxytocin oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Phe(3)-Ile(4)-Arg(8)- oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-phenylalanyl(3)-isoleucyl(4)-arginine(8)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.